molecular formula C10H20O5 B12799655 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate CAS No. 68424-30-6

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate

Cat. No.: B12799655
CAS No.: 68424-30-6
M. Wt: 220.26 g/mol
InChI Key: VVSFUPBJVHRTPB-UHFFFAOYSA-N
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Description

Fatty acids-(C5-9), esters with pentaerythritol, are a class of chemical compounds formed by the esterification of pentaerythritol with fatty acids containing 5 to 9 carbon atoms. These compounds are known for their use in various industrial applications, particularly in the production of lubricants, cosmetics, and other personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fatty acids-(C5-9), esters with pentaerythritol, typically involves the esterification of pentaerythritol with the corresponding fatty acids. This process can be carried out using different methods, including thermal esterification and azeotropic distillation. The reaction is usually conducted in the presence of a catalyst such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins . The reaction conditions often involve temperatures ranging from 100°C to 110°C, and the reaction time can vary depending on the specific fatty acids used .

Industrial Production Methods

In industrial settings, the production of these esters often involves the use of mixtures of carboxylic acids rather than individual acids. This approach helps in achieving higher yields and purity levels. The esterification process is typically followed by purification steps such as distillation and crystallization to obtain high-purity esters .

Chemical Reactions Analysis

Types of Reactions

Fatty acids-(C5-9), esters with pentaerythritol, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired products and the specific reactions being carried out .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. The specific products depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of fatty acids-(C5-9), esters with pentaerythritol, involves their interaction with various molecular targets and pathways. These esters can act as surfactants, reducing the surface tension of liquids and enhancing the solubility of other compounds. They can also interact with lipid membranes, altering their properties and affecting the function of membrane-bound proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to fatty acids-(C5-9), esters with pentaerythritol, include:

Uniqueness

Fatty acids-(C5-9), esters with pentaerythritol, are unique due to their specific combination of fatty acids and pentaerythritol, which gives them distinct physical and chemical properties. These properties make them particularly suitable for use in high-performance lubricants and other specialized applications .

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSFUPBJVHRTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867609
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68424-30-6, 68987-95-1, 70146-30-4
Record name Carboxylic acids, C5-9, esters with pentaerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, C5-9, esters with pentaerythritol
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Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
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